molecular formula C19H15N3O2S B3755176 (6Z)-6-(3-methoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-(3-methoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B3755176
M. Wt: 349.4 g/mol
InChI Key: GLOZFQOOOCWEGX-WJDWOHSUSA-N
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Description

(6Z)-6-(3-methoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a complex organic compound that belongs to the class of thiazolo[2,3-c][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-(3-methoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves the condensation of appropriate benzaldehyde derivatives with thiazolo[2,3-c][1,2,4]triazole intermediates. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for such compounds may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and advanced purification methods like chromatography can also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-6-(3-methoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolo[2,3-c][1,2,4]triazole derivatives have shown efficacy.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-6-(3-methoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effect. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-(3-methoxybenzylidene)-3-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
  • (6Z)-6-(3-methoxybenzylidene)-3-(4-fluorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Uniqueness

The uniqueness of (6Z)-6-(3-methoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy and methyl groups may enhance its interaction with certain molecular targets, making it a compound of interest in various research fields.

Properties

IUPAC Name

(6Z)-6-[(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-12-6-8-14(9-7-12)17-20-21-19-22(17)18(23)16(25-19)11-13-4-3-5-15(10-13)24-2/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOZFQOOOCWEGX-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=CC(=CC=C4)OC)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC(=CC=C4)OC)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6Z)-6-(3-methoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
Reactant of Route 2
Reactant of Route 2
(6Z)-6-(3-methoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

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